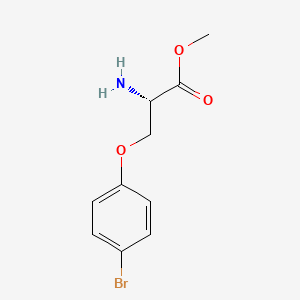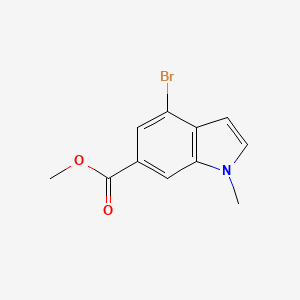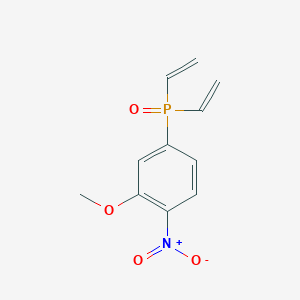
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide
Descripción general
Descripción
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide (3-MNP) is a versatile and powerful reagent used in a wide range of organic synthesis and biochemistry applications. It is a phosphine oxide derivative of 3-methoxy-4-nitrophenyl (MNP) and is an important component in the synthesis of a variety of compounds. 3-MNP is a highly reactive reagent that can be used in a variety of synthetic pathways, including the formation of carbon-carbon bonds, the preparation of nitroalkenes, and the synthesis of organophosphates. Additionally, it is also used in the synthesis of a wide range of pharmaceuticals, including anti-cancer drugs and antibiotics.
Aplicaciones Científicas De Investigación
Synthesis of Quinazoline Analogues
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide: is utilized in the synthesis of quinazoline analogues, which are compounds with a wide spectrum of biological activities. These activities include anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties . The compound serves as an intermediate in creating these biologically relevant azaaromatic oxides.
Catalytic Organic Reactions
This compound is also involved in catalytic organic reactions. It acts as a ligand system for the coordination chemistry of actinides. Its involvement includes enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane . These reactions are crucial for the development of new pharmaceuticals and materials.
Synthesis of Bioactive Natural Products
The compound’s derivatives are significant in synthesizing bioactive natural products. These products have potential applications in the medical field, particularly in drug development and disease treatment strategies .
Conducting Polymers
Another application is in the field of conducting polymers. (3-Methoxy-4-nitrophenyl)divinylphosphine oxide can be used as a precursor for polymers that have electrical conductivity. These polymers have potential uses in electronic devices and sensors .
Antioxidants and Flame Retardants
In the production of plastics, adhesives, and coatings, derivatives of this compound are used as antioxidants and flame retardants. They improve the thermal stability and flame resistance of these materials .
Ultraviolet Absorbers
The compound’s derivatives also find applications as ultraviolet absorbers. They protect materials from UV radiation, which is particularly useful in the plastics industry to prevent degradation .
Transition-Metal-Mediated Catalysis
It is used in transition-metal-mediated catalysis. The compound’s derivatives act as ligands in various catalytic processes, which are essential in industrial chemical reactions .
Bioactivity Studies
Lastly, the compound is involved in bioactivity studies. Its derivatives are used to study the biological and pharmacological activities of new compounds, which is a critical step in the development of new drugs .
Propiedades
IUPAC Name |
4-bis(ethenyl)phosphoryl-2-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4P/c1-4-17(15,5-2)9-6-7-10(12(13)14)11(8-9)16-3/h4-8H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWVMYQFKOZWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)P(=O)(C=C)C=C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

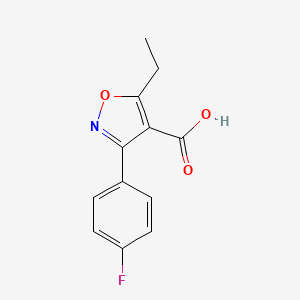

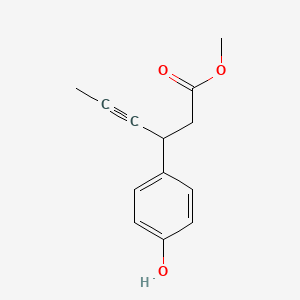
![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)

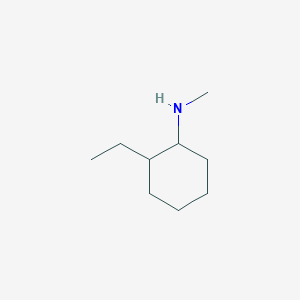



![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
